3-Bromo-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted benzene derivative featuring a bromine atom, a nitro group, and a sulfonyl chloride group attached to the benzene ring. The compound's molecular formula is C6H3BrClNO4S, with a molecular weight of 300.51 g/mol . Its structure consists of a benzene ring with the bromine atom at position 3, the nitro group at position 5, and the sulfonyl chloride group at position 1.
3-Bromo-5-nitrobenzene-1-sulfonyl chloride is not a biological molecule and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a reactive intermediate.
Due to the presence of the sulfonyl chloride group, 3-bromo-5-nitrobenzene-1-sulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react violently with water and alcohols, releasing hydrochloric acid fumes. Standard safety protocols for handling corrosive and reactive chemicals should be followed when working with this compound [].
The compound exhibits diverse reactivity due to its multiple functional groups:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (nitro and sulfonyl chloride) makes the benzene ring less susceptible to further electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines or alcohols, forming sulfonamides or sulfonate esters, respectively.
Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin chloride.
While specific biological activities of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride are not directly reported, related compounds have shown promising antimicrobial properties. For instance, derivatives of 4-chloro-3-nitrobenzene sulfonamide have exhibited good to moderate antimicrobial activities. These findings suggest potential biological applications for 3-Bromo-5-nitrobenzene-1-sulfonyl chloride and its derivatives.
The synthesis of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves a multi-step process:
Industrial production often employs continuous flow reactors and automated systems to ensure efficient and controlled reactions, resulting in high purity and yield.
3-Bromo-5-nitrobenzene-1-sulfonyl chloride finds applications in:
Docking studies with DNA Gyrase-A have been conducted on related compounds, such as 4-chloro-3-nitrobenzene sulfonamide derivatives, revealing potential interactions with biological targets. These studies provide insights into the possible molecular mechanisms of action for 3-Bromo-5-nitrobenzene-1-sulfonyl chloride and its derivatives.
Several compounds share structural similarities with 3-Bromo-5-nitrobenzene-1-sulfonyl chloride:
3-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups and their positions on the benzene ring. The presence of both bromine and nitro groups, along with the sulfonyl chloride functionality, imparts distinct reactivity and properties compared to its structural analogs .
Corrosive;Irritant